

Spectroscopic Properties of Methionylaspartic Acid: A Technical Guide

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Compound of Interest

Compound Name: Methionylaspartic acid

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This technical guide provides a comprehensive overview of the spectroscopic properties of the dipeptide **Methionylaspartic acid** (Met-Asp). The focus is on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering insights into its structural characterization. This document summarizes expected quantitative data, details relevant experimental protocols, and illustrates associated biochemical pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of molecules in solution. For a dipeptide like **Methionylaspartic acid**, ^1H and ^{13}C NMR provide critical information about the chemical environment of each atom.

Data Presentation: Predicted NMR Chemical Shifts

While specific experimental spectra for **Methionylaspartic acid** are not readily available in public databases, the chemical shifts can be predicted based on the known values for its constituent amino acids, methionine and aspartic acid, and general dipeptide data. The formation of the peptide bond significantly influences the chemical shifts of the α -protons and α -carbons.

Table 1: Predicted ^1H NMR Chemical Shifts for **Methionylaspartic Acid** in D_2O

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
Methionine Residue			
α -H	~4.3 - 4.7	Doublet of doublets	Influenced by the peptide bond and β -protons.
β -H	~1.9 - 2.2	Multiplet	Diastereotopic protons.
γ -H	~2.5 - 2.7	Triplet	Adjacent to the sulfur atom.
ϵ -CH ₃	~2.1	Singlet	Characteristic sharp signal.
Aspartic Acid Residue			
α -H	~4.5 - 4.8	Doublet of doublets	Influenced by the peptide bond and β -protons.
β -H	~2.7 - 2.9	Multiplet	Diastereotopic protons.
Amide N-H	~8.0 - 8.5	Doublet	Exchangeable with solvent; may be broad.

Table 2: Predicted ¹³C NMR Chemical Shifts for **Methionylaspartic Acid** in D₂O

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Methionine Residue	
Carbonyl (C=O)	~172 - 176
α -C	~53 - 56
β -C	~30 - 33
γ -C	~29 - 32
ϵ -CH ₃	~15 - 17
Aspartic Acid Residue	
Carbonyl (C=O)	~174 - 178
α -C	~51 - 54
β -C	~37 - 40
Side-chain C=O	~176 - 180

Experimental Protocol: NMR Spectroscopy of Dipeptides

A standard protocol for acquiring NMR spectra of a dipeptide like **Methionylaspartic acid** is as follows:

- Sample Preparation:
 - Dissolve 5-10 mg of the lyophilized dipeptide in 0.5 mL of a deuterated solvent, typically Deuterium Oxide (D₂O) for exchange of labile protons (amine and carboxylic acid protons) or a mixture of H₂O/D₂O (9:1) to observe amide protons.
 - Adjust the pH of the solution to a desired value (e.g., physiological pH 7.4) using dilute NaOD or DCl.
 - Add a small amount of a reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilyl propionate (TSP), for chemical shift calibration (0 ppm).

- Transfer the solution to a 5 mm NMR tube.
- Instrumentation and Data Acquisition:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
 - Acquire a one-dimensional (1D) ^1H NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[1]
 - Acquire a 1D ^{13}C NMR spectrum. This often requires a larger number of scans due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C . Proton decoupling is typically used to simplify the spectrum to singlets for each carbon.[2]
 - For unambiguous assignment of protons, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can be performed to identify spin-spin coupled protons.[3] 2D heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate protons with their directly attached carbons.[4]
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Integrate the signals in the ^1H spectrum to determine the relative number of protons.
 - Reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying functional groups and secondary structure in peptides.

Data Presentation: Characteristic IR Absorption Bands

The IR spectrum of **Methionylaspartic acid** is expected to show characteristic absorption bands for the amide group, carboxylic acids, and the hydrocarbon backbone.

Table 3: Predicted IR Absorption Frequencies for **Methionylaspartic Acid**

Vibrational Mode	Predicted Frequency Range (cm ⁻¹)	Intensity	Notes
N-H Stretch (Amide A)	3200 - 3400	Strong, Broad	Associated with the amide bond.
C=O Stretch (Amide I)	1630 - 1680	Strong	The most sensitive probe for peptide secondary structure.
N-H Bend (Amide II)	1510 - 1580	Medium	A combination of N-H in-plane bending and C-N stretching.
C=O Stretch (Carboxylic Acid)	1700 - 1760	Strong	From the C-terminal and aspartic acid side chain carboxyl groups.
O-H Stretch (Carboxylic Acid)	2500 - 3300	Broad	Often overlaps with the N-H stretch.
C-H Stretch (Aliphatic)	2850 - 3000	Medium	From the methionine and aspartic acid side chains.
S-CH ₃ Stretch	600 - 800	Weak-Medium	Characteristic for the methionine side chain.

Experimental Protocol: FTIR Spectroscopy of Dipeptides

A common method for obtaining the IR spectrum of a solid peptide is as follows:

- Sample Preparation:

- KBr Pellet Method: Mix approximately 1 mg of the dry dipeptide with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder using an agate mortar and pestle. Press the powder into a thin, transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.^[5]
- Instrumentation and Data Acquisition:
 - Use a Fourier Transform Infrared (FTIR) spectrometer.
 - Record a background spectrum of the empty sample compartment or the KBr pellet holder.
 - Place the sample in the spectrometer and record the sample spectrum.
 - Typically, spectra are collected over the range of 4000 to 400 cm^{-1} .
 - Signal-to-noise ratio can be improved by co-adding multiple scans (e.g., 16 or 32).^[5]
- Data Processing:
 - The instrument software automatically subtracts the background spectrum from the sample spectrum.
 - The resulting spectrum is typically displayed as absorbance or transmittance versus wavenumber (cm^{-1}).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. For peptides, the primary absorbing species are the peptide bond and certain amino acid side chains.

Data Presentation: UV-Vis Absorption Properties

Methionylaspartic acid does not contain any aromatic amino acid residues (like Tryptophan, Tyrosine, or Phenylalanine), which are strong chromophores in the near-UV region (260-280

nm). Therefore, its UV absorption is primarily due to the peptide bond and the carboxyl groups.

Table 4: Predicted UV-Vis Absorption for **Methionylaspartic Acid**

Chromophore	Predicted λ_{max} (nm)	Molar Extinction Coefficient (ϵ)	Notes
Peptide Bond	~190 - 230	High	This is the characteristic absorption for the peptide backbone.
Carboxyl Groups	Below 220	Low	Contribution from the C-terminus and the aspartic acid side chain.

Experimental Protocol: UV-Vis Spectroscopy of Dipeptides

The protocol for obtaining a UV-Vis spectrum of a dipeptide is straightforward:

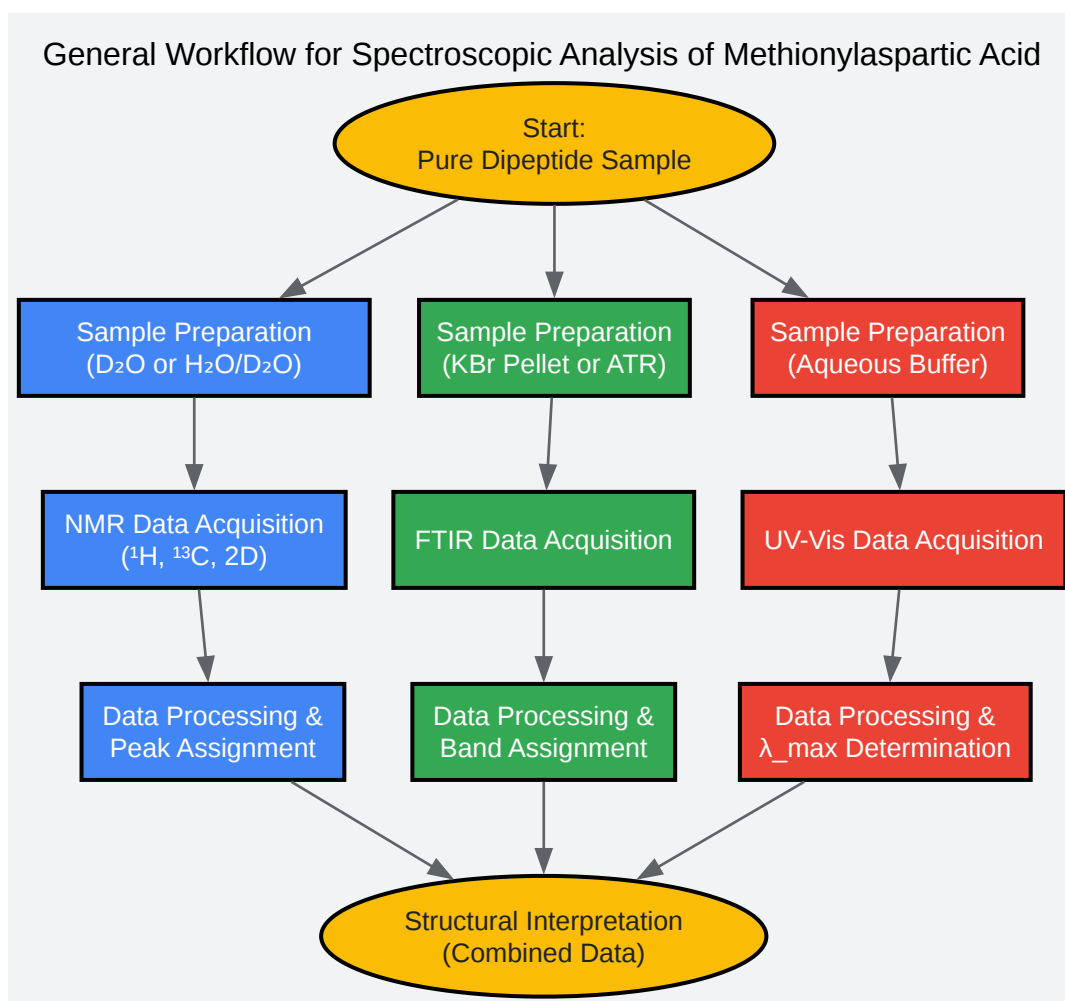
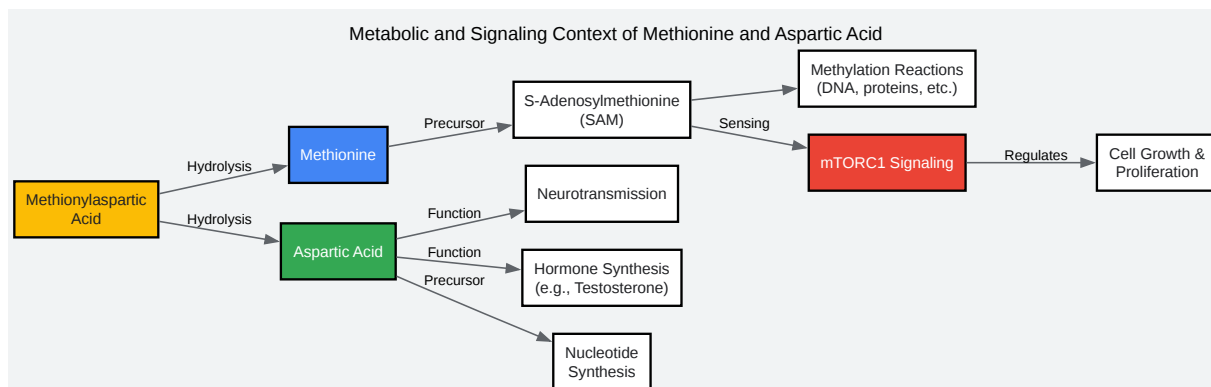
- Sample Preparation:
 - Prepare a stock solution of the dipeptide in a suitable buffer (e.g., phosphate-buffered saline, PBS) or deionized water. The solvent should be transparent in the desired wavelength range.[\[6\]](#)
 - Dilute the stock solution to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0). A concentration in the range of 0.1 to 1 mg/mL is a good starting point.
 - Use a quartz cuvette with a 1 cm path length for measurements in the UV region.[\[6\]](#)
- Instrumentation and Data Acquisition:
 - Use a double-beam UV-Vis spectrophotometer.

- Fill a reference cuvette with the same solvent used to dissolve the peptide.
- Record a baseline spectrum with the solvent in both the sample and reference beams.
- Replace the solvent in the sample cuvette with the dipeptide solution.
- Scan the absorbance from a starting wavelength (e.g., 400 nm) down to the cutoff of the solvent (around 190 nm).^[6]
- Data Processing:
 - The spectrophotometer software will automatically subtract the baseline and display the absorbance spectrum of the dipeptide.
 - Identify the wavelength of maximum absorbance (λ_{max}).

Biological Context and Signaling

While no specific signaling pathways have been directly attributed to the dipeptide **Methionylaspartic acid**, its constituent amino acids are involved in crucial metabolic and signaling pathways. Methionine is a key player in one-carbon metabolism and is linked to the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation.^{[7][8]} D-Aspartic acid has been identified as a neurotransmitter and is involved in neuroendocrine signaling, including the regulation of hormone synthesis and release.^{[9][10]}

The following diagram illustrates the broader metabolic and signaling context into which **Methionylaspartic acid** would be catabolized.



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